molecular formula C20H36O2 B14288829 4,4'-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) CAS No. 121470-42-6

4,4'-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol)

Cat. No.: B14288829
CAS No.: 121470-42-6
M. Wt: 308.5 g/mol
InChI Key: PMZIHULDLWFWJC-UHFFFAOYSA-N
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Description

4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) is a compound characterized by the presence of two cyclohexane rings connected via a central cyclohexylethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) typically involves the reaction of cyclohexanone with a suitable reducing agent to form cyclohexanol This intermediate is then subjected to further reactions to introduce the cyclohexylethane moiety

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the reduction of cyclohexanone to cyclohexanol, followed by alkylation to introduce the cyclohexylethane moiety.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form fully saturated hydrocarbons using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation.

    Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s amphiphilic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler compound with a single cyclohexane ring and a hydroxyl group.

    Cyclohexanone: The oxidized form of cyclohexanol, with a ketone group instead of a hydroxyl group.

    4,4’-Bicyclohexanol: A compound with two cyclohexane rings connected via a single bond, similar to 4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) but without the ethane linkage.

Uniqueness

4,4’-(1-Cyclohexylethane-1,1-diyl)di(cyclohexan-1-ol) is unique due to its central cyclohexylethane moiety, which provides additional flexibility and potential for diverse chemical modifications compared to simpler cyclohexane derivatives. This structural feature enhances its utility in various applications, particularly in the design of new materials and pharmaceuticals.

Properties

CAS No.

121470-42-6

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

4-[1-cyclohexyl-1-(4-hydroxycyclohexyl)ethyl]cyclohexan-1-ol

InChI

InChI=1S/C20H36O2/c1-20(15-5-3-2-4-6-15,16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h15-19,21-22H,2-14H2,1H3

InChI Key

PMZIHULDLWFWJC-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)(C2CCC(CC2)O)C3CCC(CC3)O

Origin of Product

United States

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